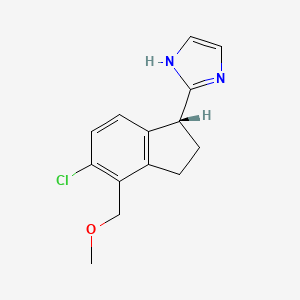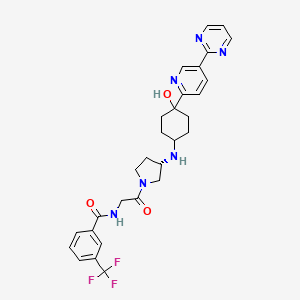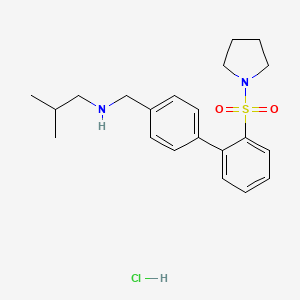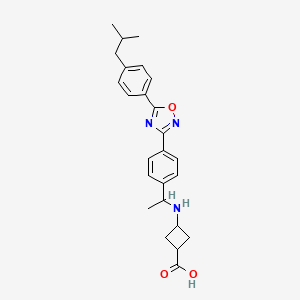
Pico-145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pico-145, also known as HC-608, is a remarkable inhibitor of TRPC1/4/5 channels . It inhibits (−)-englerin A-activated TRPC4/TRPC5 channels, with IC50s of 0.349 and 1.3 nM in cells . It shows no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8 .
Molecular Structure Analysis
The molecular formula of Pico-145 is C23H20ClF3N4O5 . Its exact mass is 524.11 and its molecular weight is 524.881 . The elemental analysis shows that it contains 52.63% Carbon, 3.84% Hydrogen, 6.75% Chlorine, 10.86% Fluorine, 10.67% Nitrogen, and 15.24% Oxygen .Wissenschaftliche Forschungsanwendungen
1. Pico- and Nanosatellite Projects
Pico- and nanosatellites, including CubeSats, have become increasingly significant in scientific and technological research. They are characterized by short development times, low costs, and the use of advanced technologies. Key applications include educational projects, technology demonstrations, and scientific experiments, with notable advancements in subsystem technologies except for attitude control systems (Bouwmeester & Jian Guo, 2010).
2. Probe of Inflation and Cosmic Origins (PICO)
The Probe of Inflation and Cosmic Origins (PICO) is a mission concept aimed at understanding the physics of the Big Bang, measuring the energy scale of inflation, and studying cosmic phenomena. PICO's design includes multiple frequency bands and the capability to survey the entire sky, contributing significantly to astrophysics and cosmology research (Sutin et al., 2018).
3. Custom Computing Systems: The PICO Project
The PICO project represents a paradigm shift in custom computing systems' design, enabling the rapid and cost-effective creation of custom chips. This approach is particularly beneficial for embedded computer design, leading to innovative smart products across various domains (Kathail et al., 2002).
4. MicroRNA-145 in Scientific Research
MicroRNA-145 plays a crucial role in regulating biological processes, such as apoptosis and interferon-β induction in bladder cancer cells. Understanding the mechanisms controlled by miR-145, such as the regulation of SOCS7 and the induction of apoptosis, provides significant insights into the treatment and understanding of cancer (Noguchi et al., 2013).
5. Application in Pico-Technology and Biomedicine
Pico-technology, particularly with the development of graphene quantum dots, has the potential to revolutionize biomedicine. Applications include bioimaging, smart drug delivery, safe cancer therapy, and personalized medicine, highlighting the transformative impact of pico-materials in medical research (Pashazadeh-Panahi & Hasanzadeh, 2019).
Wirkmechanismus
Pico-145 is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors . It inhibits (−)-englerin A-activated TRPC4/TRPC5 channels, with IC50s of 0.349 and 1.3 nM in cells . It shows no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8 .
It is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .
Eigenschaften
CAS-Nummer |
1628287-16-0 |
|---|---|
Produktname |
Pico-145 |
Molekularformel |
C23H20ClF3N4O5 |
Molekulargewicht |
524.8812 |
IUPAC-Name |
7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)phenoxy)-3,7-dihydro-1H-purine-2,6-dione |
InChI |
InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 |
InChI-Schlüssel |
PRJHEJGMSOBHTO-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(CN2C(C(N(C3=O)CCCO)=O)=C(N=C2OC4=CC=CC(OC(F)(F)F)=C4)N3C)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pico145; Pico-145; Pico 145; HC-608; HC 608; HC608; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid](/img/structure/B610024.png)
![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)





![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)